Elacestrant Hydrochloride

Description

Properties

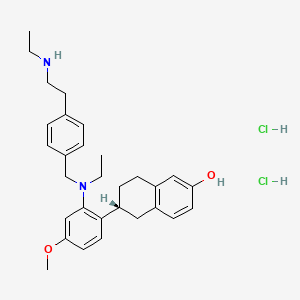

IUPAC Name |

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFHYCAZOCBCRQ-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349723-93-8 | |

| Record name | Elacestrant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELACESTRANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacestrant Hydrochloride: A Deep Dive into its Mechanism of Action in ESR1 Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (B1663853) (brand name Orserdu®) is a pioneering, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Its approval by the U.S. Food and Drug Administration (FDA) in January 2023 marked a significant milestone in the treatment of postmenopausal women and adult men with estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed after at least one line of endocrine therapy.[2][3][4]

Hormone receptor-positive breast cancer, which accounts for approximately 70% of cases, relies on the estrogen receptor (ER) pathway for growth.[2] However, a significant challenge in its treatment is the development of endocrine resistance.[5] One of the primary mechanisms of acquired resistance is the emergence of mutations in the estrogen receptor 1 (ESR1) gene.[6] These mutations, often found in the ligand-binding domain of the receptor, lead to constitutive, ligand-independent activation of ERα, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective.[7][8] Elacestrant was specifically developed to overcome this challenge by not only antagonizing the estrogen receptor but also promoting its degradation, a dual mechanism that is particularly potent against these mutated forms.[7][9]

Core Mechanism of Action in ESR1 Mutant Cells

Elacestrant's therapeutic efficacy in the context of ESR1 mutations stems from its distinct molecular interactions with the altered estrogen receptor alpha (ERα).

-

Competitive Binding to Mutated ERα: Unlike estrogens, elacestrant is a competitive antagonist that binds to the ligand-binding domain of both wild-type and mutated ERα.[7][8] ESR1 mutations, such as Y537S and D538G, cause conformational changes in the receptor that mimic the estrogen-bound state, leading to constant activity.[2][10] Elacestrant demonstrates a strong binding affinity for these structurally altered receptors.[8]

-

Induction of Conformational Change and Allosteric Destabilization: Upon binding, elacestrant induces a unique conformational change in the ERα protein.[7] This alteration is distinct from the conformation induced by estrogen or SERMs like tamoxifen. This new conformation marks the receptor as non-functional and targets it for cellular disposal machinery.[7] It effectively prevents receptor dimerization and reduces the receptor's ability to bind to DNA at estrogen response elements (EREs).[2]

-

Proteasomal Degradation of ERα: The elacestrant-induced conformational change exposes degradation signals on the ERα surface, leading to the recruitment of ubiquitin ligases.[7] These enzymes tag the receptor with ubiquitin molecules, a process known as ubiquitination.[7] This polyubiquitin (B1169507) chain serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the entire ERα protein.[7][8] By actively degrading the receptor, elacestrant removes the key driver of tumor growth in both its wild-type and constitutively active mutated forms.[9]

This dual action of antagonism and degradation makes elacestrant a potent inhibitor of ER-mediated signaling and cell proliferation in breast cancer models, including those resistant to other endocrine therapies and CDK4/6 inhibitors.[8][11] Preclinical studies show that elacestrant effectively reduces the expression of ER target genes, such as the progesterone (B1679170) receptor (PR) and cyclin D1, leading to cell cycle arrest.[2][5]

Data Presentation

Table 1: Preclinical Activity of Elacestrant in ER+ Breast Cancer Cell Lines

| Cell Line Model | ESR1 Status | Elacestrant GI50/EC50 | Fulvestrant (B1683766) GI50 | Notes |

| MCF-7 | Wild-Type | EC50: 0.6 nM[12] | - | Dose-dependent inhibition of ESR1 expression.[12] |

| MCF-7 LTED Y537C | Mutant (Y537C) | GI50: 5 nM[5] | - | Suppressed proliferation in a model of long-term estrogen deprivation (LTED).[5] |

| SUM44-LTED Y537S | Mutant (Y537S) | GI50: 100 nM[5] | - | Suppressed proliferation in an LTED model.[5] |

| ESR1wt-CDK4/6i-resistant | Wild-Type | Similar EC50 to sensitive lines[13] | - | Inhibited growth regardless of CDK4/6i resistance.[13] |

| ESR1mut: D538G-CDK4/6i-resistant | Mutant (D538G) | Similar EC50 to sensitive lines[13] | - | Inhibited growth regardless of CDK4/6i resistance.[13] |

GI50: 50% growth inhibition concentration; EC50: half-maximal effective concentration.

Table 2: Clinical Efficacy of Elacestrant in the Phase III EMERALD Trial (ESR1-Mutated Cohort)

| Endpoint | Elacestrant (n=115) | Standard of Care (SOC) (n=113) | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival (PFS) | 3.8 months[14] | 1.9 months[14] | 0.55 (0.39-0.77)[14] | 0.0005[14] |

| PFS Rate at 6 Months | 34.3%[15] | 20.4%[15] | - | - |

| Median PFS (with ≥12 months prior CDK4/6i) | 8.6 months[16] | 1.9 months[16] | 0.41 (0.26-0.63)[16] | - |

SOC: Investigator's choice of fulvestrant or an aromatase inhibitor.

Experimental Protocols

Protocol: Western Blot for Elacestrant-Induced ERα Degradation

This protocol outlines a standard procedure to quantify the degradation of ERα protein in ER+ breast cancer cells (e.g., MCF-7) following treatment with elacestrant.

1. Cell Culture and Treatment:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.[17]

-

Incubation: Culture cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]

-

Compound Preparation: Prepare a stock solution of elacestrant in DMSO. Create serial dilutions in the culture medium to achieve final concentrations for the experiment (e.g., 0.1, 1, 10, 100 nM).[17]

-

Treatment:

-

Dose-Response: Replace the medium with fresh medium containing the various concentrations of elacestrant. Include a vehicle control (DMSO). Incubate for a fixed time (e.g., 24 hours).[17]

-

Time-Course: Treat cells with a fixed concentration of elacestrant (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).[17]

-

2. Cell Lysis and Protein Quantification:

-

Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add ice-cold RIPA buffer with protease inhibitors to each well to lyse the cells.[17]

-

Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes.[17]

-

Centrifugation: Incubate lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[17]

-

Quantification: Collect the supernatant (containing the protein) and determine the protein concentration using a standard method like the BCA assay.

3. SDS-PAGE and Western Blotting:

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[17]

-

Gel Electrophoresis: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for ERα.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[15]

-

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[17]

-

Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

4. Data Analysis:

-

Quantify the band intensity for ERα and the loading control for each sample using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control band intensity.

-

Express the results as the percentage of ERα protein remaining relative to the vehicle-treated control.

Visualizations

Caption: Elacestrant's action on wild-type vs. ESR1-mutant ER signaling.

Caption: Experimental workflow for assessing ERα degradation via Western Blot.

Caption: Elacestrant's efficacy in the context of ESR1 mutation-driven resistance.

Conclusion

Elacestrant hydrochloride represents a significant advancement in endocrine therapy for ER-positive, HER2-negative metastatic breast cancer, particularly for tumors harboring ESR1 mutations. Its unique mechanism, which combines potent antagonism with the targeted degradation of both wild-type and constitutively active mutant estrogen receptors, directly addresses a key driver of acquired resistance. The robust preclinical data and the significant progression-free survival benefit demonstrated in the EMERALD trial underscore its clinical utility. For researchers and drug development professionals, elacestrant serves as a successful paradigm for designing targeted therapies that overcome specific resistance pathways, paving the way for a new generation of oral SERDs and other innovative cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. trustedpharmaguide.com [trustedpharmaguide.com]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. fda.gov [fda.gov]

- 5. New Oral SERD Elacestrant Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]

- 6. Elacestrant in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 8. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]

- 9. What is this compound, Mechanism of action, applications, interactions? [enantilabs.com]

- 10. mskcc.org [mskcc.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. researchgate.net [researchgate.net]

- 16. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Deep Dive into the Preclinical Pharmacology of Elacestrant, a Novel Oral Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Elacestrant (RAD1901), a first-in-class oral selective estrogen receptor degrader (SERD). Elacestrant has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, particularly in tumors harboring activating mutations in the estrogen receptor 1 gene (ESR1). This document details its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols utilized in its evaluation.

Introduction to Oral SERDs and Elacestrant

Endocrine therapy remains a cornerstone for the management of ER+ breast cancer. However, resistance to existing treatments, often driven by mutations in ESR1, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) offer a distinct mechanism of action by not only antagonizing the estrogen receptor but also promoting its degradation.[1] Fulvestrant, the first approved SERD, is administered via intramuscular injection and can be associated with incomplete ER degradation. The development of orally bioavailable SERDs like Elacestrant represents a major therapeutic advance, offering improved patient convenience and potentially enhanced efficacy.[2]

Elacestrant is a non-steroidal, small molecule that binds to ERα, inducing its degradation and thereby blocking downstream estrogen-dependent signaling pathways that drive tumor proliferation.[3] Preclinical studies have demonstrated its potent anti-tumor activity in both wild-type and mutant ESR1 breast cancer models.[4]

Mechanism of Action

Elacestrant exerts its anti-tumor effects through a dual mechanism:

-

Competitive Antagonism: Elacestrant competitively binds to the ligand-binding domain of the estrogen receptor alpha (ERα), preventing the binding of estradiol (B170435) and subsequent receptor activation.[5]

-

Receptor Degradation: Upon binding, Elacestrant induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of ERα, effectively shutting down ER-mediated signaling.[6][7]

This dual action is crucial for its efficacy in tumors with ESR1 mutations, which often lead to ligand-independent receptor activation and resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs).

Preclinical Pharmacology: Quantitative Data

Elacestrant has demonstrated potent and selective activity in a range of preclinical assays. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Binding Affinity and Degradation Potency

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC₅₀ | ERα | 48 nM | [5][6] |

| ERβ | 870 nM | [5][6] | |

| EC₅₀ (ERα Degradation) | MCF-7 | 0.6 nM (48h) | [6] |

| EC₅₀ (Cell Proliferation) | MCF-7 (E2-stimulated) | 4 pM (48h) | [5][6] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines

| Cell Line | Background | IC₅₀ (Elacestrant) | Reference(s) |

| MCF-7 | ESR1 wild-type | ~0.3-0.8 nM | [8] |

| T47D | ESR1 wild-type | Data not consistently reported | [6] |

| HCC1428 | ESR1 wild-type | Data not consistently reported | [6] |

| MCF-7-LTED | ESR1 wild-type, AI-resistant | ~1-2 nM | [8] |

| MCF-7-LTEDY537C | ESR1 Y537C mutant, AI-resistant | ~1-2 nM | [8] |

| SUM44-LTEDY537S | ESR1 Y537S mutant, AI-resistant | Effective suppression | [8] |

| CDK4/6i-resistant lines (ESR1 wt) | Palbociclib, Abemaciclib, or Ribociclib resistant | Similar EC₅₀ to sensitive lines | [2] |

| CDK4/6i-resistant lines (ESR1 mut) | Palbociclib, Abemaciclib, or Ribociclib resistant | Similar EC₅₀ to sensitive lines | [2] |

LTED: Long-Term Estrogen Deprived. AI: Aromatase Inhibitor. CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor.

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Treatment | Dosing | Tumor Growth Inhibition | Reference(s) |

| MCF-7 Xenograft | Elacestrant | 30 mg/kg/day, p.o. | Complete | [1][5] |

| Elacestrant | 60 mg/kg/day, p.o. | Complete | [1][5] | |

| PDX Models (various) | Elacestrant | 10-60 mg/kg/day, p.o. | Significant | [4] |

| CDK4/6i-resistant PDX | Elacestrant | Not specified | Significant | [9][10] |

| ESR1-mutant PDX | Elacestrant | Not specified | Significant | [4] |

p.o.: per os (by mouth). PDX: Patient-Derived Xenograft.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Elacestrant.

ERα Competitive Binding Assay

This assay determines the binding affinity of a compound to ERα by measuring its ability to displace a fluorescently or radiolabeled ligand.

Protocol:

-

Reagents: Purified recombinant human ERα ligand-binding domain, fluorescent or radiolabeled estradiol (e.g., [³H]-estradiol), assay buffer (e.g., Tris-HCl with protease inhibitors), Elacestrant, and unlabeled estradiol.

-

Assay Setup: In a multi-well plate, add a fixed concentration of ERα protein to each well.

-

Compound Addition: Add serial dilutions of Elacestrant or unlabeled estradiol (for the standard curve) to the respective wells. Include controls for total binding (ERα + labeled ligand) and non-specific binding (ERα + labeled ligand + high concentration of unlabeled estradiol).

-

Ligand Addition: Add the fluorescent or radiolabeled estradiol to all wells at a fixed concentration.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free ligand. For radioligand assays, this is often achieved by vacuum filtration through glass fiber filters. For fluorescence polarization assays, no separation step is needed.

-

Detection: Measure the signal (radioactivity or fluorescence polarization) in each well.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value, which is the concentration of Elacestrant that inhibits 50% of the specific binding of the labeled ligand.

Western Blot Analysis for ERα Degradation

This technique is used to quantify the reduction in ERα protein levels in cells following treatment with a SERD.

Protocol:

-

Cell Culture and Treatment: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in multi-well plates. After attachment, treat the cells with various concentrations of Elacestrant (and a vehicle control) for the desired duration (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal to determine the relative decrease in ERα protein levels.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Plate breast cancer cells in an opaque-walled multi-well plate (e.g., 96-well) at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of Elacestrant and incubate for the desired period (e.g., 5-7 days).

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (from wells with medium only) and plot the cell viability as a percentage of the vehicle-treated control. Calculate the EC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for PGR Expression

This method is used to measure the expression of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PGR), to assess the antagonistic activity of Elacestrant on ER signaling.

Protocol:

-

Cell Treatment: Treat ER+ breast cancer cells with Elacestrant as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a thermocycler with primers specific for PGR and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye like SYBR Green or a probe-based system for detection.

-

Data Analysis: Calculate the relative expression of PGR using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Elacestrant in a living organism.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID).

-

Estrogen Supplementation: For ER+ models like MCF-7, supplement the mice with estrogen (e.g., via subcutaneous pellets or injections) to support tumor growth.[11][12]

-

Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1-10 million MCF-7 cells) mixed with Matrigel into the flank of the mice.[11]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Elacestrant orally at the desired doses daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., twice weekly).

-

Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined size. Tumors can be excised for further analysis (e.g., Western blotting, IHC).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, tumor fragments from patients can be directly implanted into immunocompromised mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.[13][14] The general protocol is similar to cell line-derived xenografts, but involves the implantation of tumor tissue fragments instead of a cell suspension.

Conclusion

The preclinical data for Elacestrant robustly demonstrate its potent and selective activity as an oral SERD. Its ability to induce profound ERα degradation translates to significant anti-proliferative effects in a wide range of ER+ breast cancer models, including those with clinically relevant resistance mechanisms such as ESR1 mutations and resistance to CDK4/6 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel endocrine therapies. Elacestrant's preclinical profile has paved the way for its successful clinical development and approval, offering a valuable new treatment option for patients with advanced ER+ breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]

Elacestrant Hydrochloride: A Deep Dive into its Binding Affinity for Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

Elacestrant (B1663853) hydrochloride, a novel, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor alpha (ERα), offers a promising therapeutic strategy, particularly in the context of acquired resistance to traditional endocrine therapies. This technical guide provides a comprehensive overview of the binding affinity of elacestrant for ERα, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

Elacestrant demonstrates a marked selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). This preferential binding is a cornerstone of its therapeutic efficacy. The inhibitory concentration (IC50) values, which quantify the concentration of elacestrant required to inhibit 50% of the binding of a radiolabeled ligand to the receptor, clearly illustrate this selectivity.

| Compound | Target | IC50 (nM) | Assay Type |

| Elacestrant | ERα | 48 | Competitive Radioligand Binding Assay |

| Elacestrant | ERβ | 870 | Competitive Radioligand Binding Assay |

Table 1: Comparative binding affinity of Elacestrant for Estrogen Receptor Alpha and Beta.[1][2][3]

Mechanism of Action: A Dual Approach

Elacestrant's therapeutic effect is derived from its dual function as both a competitive antagonist and a potent degrader of ERα.[4][5]

-

Competitive Antagonism : Elacestrant competitively binds to the ligand-binding domain of ERα, effectively blocking the binding of endogenous estrogens such as estradiol.[4][5] This prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes that drive tumor cell proliferation.[4][5]

-

Receptor Degradation : Upon binding, elacestrant induces a conformational change in the ERα protein. This altered conformation marks the receptor for ubiquitination by the cell's protein degradation machinery.[5] The ubiquitinated receptor is then targeted for degradation by the 26S proteasome, leading to a significant reduction in the total cellular levels of ERα.[5][6] This degradation mechanism is effective against both wild-type and mutant forms of ERα, which are often implicated in resistance to other endocrine therapies.[4][5]

Experimental Protocols

The determination of elacestrant's binding affinity for ERα is typically achieved through a competitive radioligand binding assay. The following protocol outlines a representative methodology for this key experiment.

Protocol: Competitive Radioligand Binding Assay for ERα

Objective: To determine the half-maximal inhibitory concentration (IC50) of elacestrant for the estrogen receptor alpha by measuring its ability to displace a radiolabeled estrogen ligand.

Materials:

-

Purified recombinant human estrogen receptor alpha (ERα)

-

[³H]-Estradiol (Radiolabeled ligand)

-

Unlabeled 17β-estradiol (for non-specific binding determination)

-

Elacestrant hydrochloride

-

Assay Buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol)

-

Scintillation vials

-

Scintillation fluid

-

Multi-channel pipette

-

Incubator

-

Filtration apparatus with glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to generate a complete sigmoidal binding curve (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Prepare a stock solution of [³H]-estradiol in the assay buffer at a concentration typically near its dissociation constant (Kd) for ERα.

-

Prepare a high-concentration solution of unlabeled 17β-estradiol (e.g., 1000-fold higher than the [³H]-estradiol concentration) to determine non-specific binding.

-

-

Assay Setup:

-

In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of purified ERα protein.

-

To the "total binding" tubes, add the assay buffer.

-

To the "non-specific binding" tubes, add the high-concentration unlabeled 17β-estradiol solution.

-

To the "competitor" tubes, add the various dilutions of elacestrant.

-

Add the [³H]-estradiol solution to all tubes, ensuring the final concentration is consistent across all samples.

-

-

Incubation:

-

Gently mix the contents of the tubes and incubate at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The ERα protein and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place each filter in a scintillation vial.

-

Add scintillation fluid to each vial and allow for a period of stabilization.

-

Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [³H]-estradiol.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled estradiol) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the elacestrant concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

-

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining binding affinity and the cellular signaling pathway of elacestrant.

Competitive Binding Assay Workflow

Elacestrant's Cellular Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Elacestrant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trustedpharmaguide.com [trustedpharmaguide.com]

- 5. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 6. US Food and Drug Administration Approval Summary: Elacestrant for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Symphony of a Novel Endocrine Agent: An In-depth Technical Guide to the Structure-Activity Relationship of Elacestrant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant Hydrochloride (Orserdu®), a non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the therapeutic landscape for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer.[1][2] Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor alpha (ERα), overcomes some of the limitations of previous endocrine therapies.[2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Elacestrant, detailing the molecular features critical for its potent anti-tumor activity. The document will delve into the quantitative data supporting these relationships, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by this innovative therapeutic agent.

Core Molecular Scaffold and Key Structural Features

The chemical architecture of Elacestrant is centered around a tetrahydronaphthalene core, a non-steroidal scaffold that mimics the hydrophobic core of steroidal estrogens, allowing for high-affinity binding to the estrogen receptor.[2] The molecule's efficacy as a SERD is intrinsically linked to its specific substitution pattern, which facilitates a dual mechanism of action: competitive inhibition of estrogen binding and subsequent induction of ERα degradation via the ubiquitin-proteasome pathway.[3]

Molecular modeling and experimental data have elucidated the critical interactions between Elacestrant and the ERα ligand-binding domain (LBD). The tetrahydronaphthalene and phenyl rings of Elacestrant engage in T-shaped π-π stacking interactions with key amino acid residues, such as Phe404 and Trp383, within the LBD.[4] A crucial interaction for its degradation activity is the engagement with Asn532 in helix 11 of the ERα LBD, which is believed to trigger the conformational changes necessary for ubiquitination and subsequent proteasomal degradation.[4]

Quantitative Structure-Activity Relationship Data

The following table summarizes the key in vitro quantitative data that underscores the structure-activity relationship of Elacestrant. These values highlight its potency and selectivity for ERα, as well as its efficacy in inducing receptor degradation.

| Parameter | Assay Type | Cell Line / Model | Value |

| IC50 (ERα Binding) | Competitive Radioligand Binding Assay | Purified ERα Ligand Binding Domain | 48 nM |

| IC50 (ERβ Binding) | Competitive Radioligand Binding Assay | Purified ERβ Ligand Binding Domain | 870 nM |

| EC50 (ERα Degradation) | Western Blot Analysis | MCF-7 Cells (48h) | 0.6 nM |

| Cellular IC50 (Proliferation) | CellTiter-Glo® Viability Assay | MCF-7 Cells | In the nanomolar range (dependent on estradiol (B170435) concentration) |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis of Elacestrant are provided below.

ERα Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of Elacestrant to the estrogen receptor alpha.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Elacestrant for the binding of a radiolabeled estrogen to ERα.

Materials:

-

Purified recombinant human ERα ligand-binding domain (LBD)

-

[3H]-Estradiol (Radioligand)

-

This compound

-

Assay Buffer (e.g., Tris-based buffer with additives)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Elacestrant in the assay buffer. Prepare a working solution of [3H]-Estradiol at a concentration near its Kd.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of ERα LBD, the [3H]-Estradiol solution, and varying concentrations of Elacestrant. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the ERα-ligand complex.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Elacestrant concentration. Determine the IC50 value using non-linear regression analysis.

In Vitro ERα Degradation Assay (Western Blot)

This protocol describes the methodology to assess the ability of Elacestrant to induce the degradation of ERα in a cellular context.

Objective: To quantify the reduction in ERα protein levels in breast cancer cells following treatment with Elacestrant.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of Elacestrant for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and denature them.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for ERα and the loading control.

-

Normalize the ERα signal to the loading control to determine the relative ERα protein levels.

-

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol outlines the use of a luminescent cell viability assay to measure the anti-proliferative effects of Elacestrant.

Objective: To determine the IC50 of Elacestrant for inhibiting the proliferation of ER-positive breast cancer cells.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well opaque-walled plates at a predetermined density.

-

Compound Treatment: After cell adherence, treat the cells with a serial dilution of Elacestrant. Include a vehicle-treated control.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the log of the Elacestrant concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Signaling Pathways and Mechanism of Action

Elacestrant's primary mechanism of action is the degradation of ERα, which disrupts the downstream signaling pathways that drive the proliferation of ER-positive breast cancer cells.

Caption: Elacestrant's dual mechanism of action in ER+ breast cancer cells.

Upon entering the cell, Elacestrant binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates estrogen-dependent signaling, leading to the inhibition of gene transcription required for cell proliferation and survival.

Furthermore, the degradation of ERα by Elacestrant has been shown to impact downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in endocrine-resistant breast cancer.

Caption: Impact of Elacestrant on downstream PI3K/AKT and MAPK signaling pathways.

By promoting the degradation of ERα, Elacestrant can attenuate the crosstalk between ERα and these critical growth factor signaling pathways, thereby providing a more comprehensive blockade of tumor growth and potentially overcoming mechanisms of endocrine resistance.

Conclusion

The structural activity relationship of this compound is a testament to the power of rational drug design. Its non-steroidal tetrahydronaphthalene core provides the necessary scaffold for high-affinity ERα binding, while the strategically positioned side chain drives the desired SERD activity. The quantitative data from in vitro assays confirm its potency and selectivity, and the detailed experimental protocols provided herein offer a roadmap for its continued investigation. The ability of Elacestrant to not only antagonize but also eliminate the estrogen receptor provides a robust mechanism to combat ER-driven breast cancer, including tumors harboring ESR1 mutations. This in-depth understanding of its SAR is crucial for the ongoing development of next-generation endocrine therapies and for optimizing its clinical application in the fight against breast cancer.

References

Elacestrant Hydrochloride: A Deep Dive into its Remodeling of the ER-Positive Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elacestrant (B1663853) hydrochloride, an oral selective estrogen receptor degrader (SERD), represents a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in tumors harboring ESR1 mutations.[1][2] Unlike traditional endocrine therapies that primarily block estrogen's effects, elacestrant exhibits a dual mechanism of action: it not only acts as an estrogen receptor antagonist but also induces the degradation of the estrogen receptor (ER) protein.[3][4] This unique mode of action not only offers a potent anti-tumor strategy but also appears to favorably modulate the tumor microenvironment (TME), a complex ecosystem of cells and matrix components that plays a critical role in cancer progression and therapeutic response. This technical guide provides a comprehensive overview of elacestrant's impact on the ER-positive TME, detailing its mechanism of action, summarizing key quantitative data from clinical trials, outlining relevant experimental protocols, and visualizing the underlying biological pathways.

Mechanism of Action: Beyond Estrogen Receptor Blockade

Elacestrant's therapeutic efficacy stems from its ability to both antagonize and eliminate the estrogen receptor.[3] Upon entering a cancer cell, elacestrant binds to the ER, preventing its activation by estrogen.[3] More critically, this binding induces a conformational change in the ER protein, marking it for ubiquitination and subsequent degradation by the proteasome.[3][4] This process effectively reduces the total cellular pool of ER, thereby shutting down estrogen-dependent signaling pathways that drive tumor growth.[4] This degradation is effective against both wild-type and mutant forms of the estrogen receptor, which is particularly relevant in the context of acquired resistance to other endocrine therapies.[5]

Quantitative Impact on the ER-Positive Tumor Microenvironment

Clinical and preclinical studies have begun to shed light on elacestrant's ability to remodel the TME. The phase II ELIPSE trial, a window-of-opportunity study, provides the most direct evidence of these effects in patients with early-stage ER-positive, HER2-negative breast cancer.[3][6][7]

Table 1: Impact of Elacestrant on Tumor Proliferation and Cell Cycle Arrest (ELIPSE Trial)

| Parameter | Result | p-value | Citation |

| Complete Cell Cycle Arrest (Ki67 ≤2.7%) | 27.3% of patients | - | [3][6] |

| Geometric Mean Change in Ki67 | -52.9% | 0.007 | [3][6] |

Table 2: Modulation of Gene Expression in the Tumor Microenvironment by Elacestrant (ELIPSE Trial)

| Gene Category | Gene | Regulation | False Discovery Rate (FDR) | Citation |

| Immune Response | GZMB (Granzyme B) | Upregulated | <5% | [3][7] |

| CD4 | Upregulated | <5% | [3][7] | |

| CD8A (CD8α) | Upregulated | <5% | [3][7] | |

| IGJ | Upregulated | <5% | [7] | |

| Proliferation | MKI67 (Ki-67) | Downregulated | <5% | [3] |

| UBE2T | Downregulated | <5% | [7] | |

| MYBL2 | Downregulated | <5% | [7] | |

| BIRC5 | Downregulated | <5% | [7] | |

| Estrogen Signaling | ESR1 (Estrogen Receptor 1) | Downregulated | <5% | [3] |

| PGR (Progesterone Receptor) | Downregulated | <5% | [7] | |

| CCND1 (Cyclin D1) | Downregulated | <5% | [7] | |

| BRCA2 | Downregulated | <5% | [7] |

The upregulation of GZMB, CD4, and CD8A is particularly noteworthy, as it suggests an influx and/or activation of cytotoxic T lymphocytes and helper T cells within the tumor, indicative of a shift towards a more immunologically "hot" microenvironment.[3][7]

Table 3: Clinical Efficacy of Elacestrant in Advanced/Metastatic Breast Cancer (EMERALD Trial)

| Patient Population | Elacestrant Median PFS | Standard of Care Median PFS | Hazard Ratio (95% CI) | p-value | Citation |

| Overall Population | 2.79 months | 1.91 months | 0.697 (0.552 - 0.880) | 0.0018 | [8] |

| ESR1-mutated | 3.78 months | 1.87 months | 0.546 (0.387 - 0.768) | 0.0005 | [8] |

| PFS Rate at 6 Months | |||||

| Overall Population | 34.3% | 20.4% | - | - | [8][9] |

| ESR1-mutated | 40.8% | 19.1% | - | - | [9] |

| PFS Rate at 12 Months | |||||

| Overall Population | 22.3% | 9.4% | - | - | [8][9][10] |

| ESR1-mutated | 26.8% | 8.2% | - | - | [1][9] |

Experimental Protocols

The following sections detail generalized protocols for key experiments used to assess the impact of elacestrant.

Western Blot for ERα Degradation

This protocol is used to quantify the reduction in ERα protein levels following elacestrant treatment in ER+ breast cancer cell lines (e.g., MCF-7).

-

Cell Culture and Treatment: Plate ER+ breast cancer cells and allow them to adhere. Treat cells with varying concentrations of elacestrant or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize ERα band intensity to the loading control.

Immunohistochemistry (IHC) for TME Markers (e.g., CD4, CD8)

This protocol is used to visualize and quantify immune cell infiltration in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

-

Tissue Preparation:

-

Deparaffinize FFPE tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (B145695) to water.

-

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker or water bath.

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a protein block solution.

-

Incubate with primary antibodies against CD4 and/or CD8 for 30-60 minutes at room temperature.

-

Wash and incubate with a polymer-based detection system (e.g., HRP-conjugated secondary antibody).

-

Develop the signal with a chromogen such as DAB, resulting in a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Imaging and Analysis:

-

Dehydrate the slides and mount with a coverslip.

-

Scan the slides using a digital slide scanner.

-

Quantify the number and density of positively stained cells using image analysis software.

-

RNA Sequencing (RNA-seq) for Gene Expression Profiling

This protocol is used to analyze the global changes in gene expression within the tumor and its microenvironment following elacestrant treatment.

-

RNA Extraction: Isolate total RNA from FFPE tumor tissue or fresh-frozen samples using a suitable kit. Assess RNA quality and quantity.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) to enrich for mRNA.

-

Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between treatment and control groups.

-

Pathway and Gene Set Enrichment Analysis: Determine which biological pathways and gene sets are enriched in the differentially expressed genes.

-

Signaling Pathways and Logical Relationships

Elacestrant's primary effect is the disruption of ER-mediated signaling. This has direct consequences on the expression of estrogen-responsive genes, many of which are involved in cell cycle progression and proliferation. The downregulation of cyclin D1 (CCND1) is a key event, as it is a critical regulator of the G1-S phase transition of the cell cycle. By reducing cyclin D1 levels, elacestrant can inhibit the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.[7]

The observed increase in immune cell markers suggests a potential interplay between ER degradation and the immune microenvironment. While the exact mechanisms are still under investigation, it is plausible that the reduction in ER signaling in cancer cells leads to changes in the secretion of immunomodulatory factors, which in turn attract and activate immune cells.

Future Directions and Conclusion

The evidence to date strongly suggests that elacestrant hydrochloride not only provides a potent, targeted therapy for ER+ breast cancer but also favorably remodels the tumor microenvironment. The observed increase in immune gene expression opens up exciting possibilities for combination therapies, for instance, with immune checkpoint inhibitors, which could further enhance the anti-tumor immune response.

Further research is needed to fully elucidate the intricate mechanisms by which elacestrant modulates the TME. Studies focusing on its impact on other TME components, such as cancer-associated fibroblasts and the extracellular matrix, as well as a detailed analysis of the cytokine and chemokine profiles following treatment, will be crucial. Nevertheless, elacestrant stands as a prime example of a new generation of endocrine therapies that not only target the tumor cell directly but also have the potential to harness the power of the immune system to fight cancer.

References

- 1. Estrogens | Oral selective estrogen receptor degraders for breast cancer treatment: focus on pharmacological differences | springermedicine.com [springermedicine.com]

- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elacestrant in Women with Estrogen Receptor–Positive and HER2-Negative Early Breast Cancer: Results from the Preoperative Window-of-Opportunity ELIPSE Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elacestrant in Women with Estrogen Receptor-Positive and HER2-Negative Early Breast Cancer: Results from the Preoperative Window-of-Opportunity ELIPSE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elacestrant in Postmenopausal Women with ER-Positive/HER2-Negative Early Breast Cancer: Findings from the SOLTI-1905-ELIPSE Trial - Conference Correspondent [conference-correspondent.com]

- 9. Cancer‑associated fibroblasts under therapy‑induced senescence in the tumor microenvironment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Elacestrant Hydrochloride in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (B1663853) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1] It is particularly noted for its efficacy in models harboring ESR1 mutations, which can confer resistance to other endocrine therapies.[2][3] These application notes provide detailed protocols and quantitative data for the use of Elacestrant Hydrochloride in patient-derived xenograft (PDX) models, a critical tool for translational oncology research.

Elacestrant functions by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] This dual mechanism of antagonism and degradation effectively abrogates ER-mediated signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for tumor proliferation and survival.[2][4]

Data Presentation: Efficacy of Elacestrant in ER+ Breast Cancer PDX Models

The following table summarizes the reported efficacy of Elacestrant as a single agent in various ER+ breast cancer PDX models.

| PDX Model | ESR1 Mutation Status | Elacestrant Dose (mg/kg) | Dosing Schedule | Vehicle/Formulation | Key Findings | Reference |

| MCF7 Xenograft | Wild-Type | 30, 60 | Daily, Oral | Not Specified | Dose-dependent reduction in E2-induced tumor growth. | [5] |

| Multiple ER+ PDX Models | Not specified | 30, 60 | Daily, Oral | Not Specified | Complete tumor growth inhibition after four weeks of treatment. | [6] |

| MAXF-713 | Wild-Type | 60 | Daily, Oral Gavage | 0.5% Methylcellulose in sterile water | Significant inhibition of tumor growth compared to vehicle control. | [7] |

| CTG-1260 | D538G | 30 | Daily, Oral | 0.5% Methylcellulose in sterile water | Significant suppression of tumorigenesis in an endocrine and palbociclib-resistant model. | [7][8] |

| MAXF-1398 | Y537N | Not Specified | Not Specified | Not Specified | Impacted tumor growth. | [9][10] |

| ST2535-HI | D538G | Not Specified | Not Specified | Not Specified | Impacted tumor growth. | [9] |

| CTG-1211-HI | D538G | Not Specified | Not Specified | Not Specified | Impacted tumor growth. | [9] |

| PDX-R1 | Wild-Type | Not Specified | Not Specified | Not Specified | Significant inhibition of tumor growth in a CDK4/6i-resistant model. | [11] |

| WHIM43 | Not Specified | Not Specified | Not Specified | Not Specified | Significant inhibition of tumor growth in a CDK4/6i-resistant model. | [12] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol details the preparation of this compound for oral gavage administration to mice.

Materials:

-

This compound (solid)

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Sterile water

-

Balance

-

Spatula

-

Vortex mixer

-

Sonicator (optional)

-

Sterile tubes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average body weight of the mice in the treatment group, calculate the total mass of this compound needed.

-

Prepare the 0.5% CMC vehicle:

-

Weigh the appropriate amount of CMC powder.

-

Slowly add the CMC powder to the sterile water while stirring to avoid clumping.

-

Continue stirring until the CMC is fully dissolved.

-

-

Prepare the Elacestrant suspension:

-

Weigh the calculated amount of this compound powder.

-

Add the powder to the prepared 0.5% CMC solution.

-

Vortex the mixture thoroughly to create a uniform suspension.[1] Sonication can be used to aid in creating a more homogenous suspension.

-

Note: It is recommended to prepare the formulation fresh daily.[1]

-

Protocol 2: In Vivo Efficacy Study in PDX Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of Elacestrant in PDX models.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG)

-

Patient-derived tumor tissue fragments or cell suspensions

-

Matrigel (optional, for cell suspensions)

-

Calipers

-

Animal balance

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

Prepared this compound suspension

-

Vehicle control (e.g., 0.5% CMC)

Procedure:

-

Tumor Implantation:

-

Surgically implant small fragments of patient-derived tumor tissue subcutaneously into the flank of the mice.

-

Alternatively, inject a suspension of dissociated PDX tumor cells (often mixed with Matrigel) subcutaneously.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 150-200 mm³).[6]

-

Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization:

-

Once tumors reach the desired size, randomize the mice into treatment and control groups based on tumor volume to ensure an even distribution.

-

-

Dosing Administration:

-

Accurately weigh each mouse before dosing to calculate the precise volume of the Elacestrant suspension to administer.[1]

-

Administer the Elacestrant suspension or vehicle control orally via gavage once daily.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor growth and the body weight of the mice twice weekly throughout the study.

-

Observe the animals for any signs of toxicity.

-

The study can be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration (e.g., 4 weeks).[6]

-

At the end of the study, tumors can be harvested for further analysis (e.g., Western blot, qRT-PCR) approximately 4 hours after the last dose.[6]

-

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. trustedpharmaguide.com [trustedpharmaguide.com]

- 3. Elacestrant: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Elacestrant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (B1663853) (Orserdu®) is an orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily act as antagonists, elacestrant exhibits a dual mechanism of action. It competitively binds to the estrogen receptor alpha (ERα) and induces a conformational change that marks the receptor for ubiquitination and subsequent degradation via the proteasome pathway.[1][2] This leads to a reduction in the total cellular levels of ERα, thereby providing a more complete shutdown of estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.[1][3] This mechanism is effective against both wild-type and mutant forms of ERα, which often contribute to resistance to other endocrine therapies.[1][4]

Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of ERα following treatment with elacestrant.[1] This document provides detailed application notes and protocols for performing Western blot analysis to monitor elacestrant-induced ERα degradation in breast cancer cell lines.

Mechanism of Action: Elacestrant-Induced ERα Degradation

Elacestrant binds to the ligand-binding domain of ERα, inducing a conformational change that leads to the ubiquitination of the receptor.[2][5] This polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, resulting in decreased cellular levels of the receptor.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for elacestrant-mediated ERα degradation from in vitro studies.

| Parameter | Cell Line | Value | Assay Conditions | Reference |

| EC50 (ERα Degradation) | MCF-7 | 0.6 nM | 48 hours treatment | [6] |

| IC50 (ERα Binding) | - | 48 nM | ERα Competitor Assay | [7] |

| IC50 (ERβ Binding) | - | 870 nM | ERβ Competitor Assay | [7] |

| IC50 (Cell Proliferation) | MCF-7 | 4.2 nM | In the presence of 0.01 nM estradiol | [8] |

| IC50 (Cell Proliferation) | MCF-7 | 27 nM | In the presence of 0.1 nM estradiol | [8] |

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for ER-positive breast cancer cell lines such as MCF-7.[5][9]

-

Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% penicillin-streptomycin.[9][10]

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[9]

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.[11][12] Allow cells to adhere for 24 hours.[11]

-

Elacestrant Treatment:

-

Prepare a stock solution of Elacestrant in DMSO.[12]

-

On the day of treatment, prepare serial dilutions of Elacestrant in the culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).[3]

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest Elacestrant concentration used.[12]

-

Replace the existing medium with the medium containing Elacestrant or vehicle.

-

Incubate the cells for the desired duration (e.g., 24 or 48 hours).[5]

-

Protein Extraction

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 µL per well) containing protease and phosphatase inhibitors.[5][13]

-

Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]

-

-

Homogenization and Clarification:

-

Protein Quantification:

Western Blot Analysis

-

Sample Preparation:

-

SDS-PAGE:

-

Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[12]

-

-

Protein Transfer:

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5][11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C with gentle agitation.[5][11] A recommended antibody is Anti-Estrogen Receptor alpha antibody [E115] (ab32063).

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[11]

-

Washing: Wash the membrane again three times for 10 minutes each with TBST.[14]

-

-

Detection and Analysis:

-

Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[14]

-

Capture the chemiluminescent signal using a digital imaging system.[11]

-

Loading Control: To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for a loading control protein, such as β-actin (e.g., beta-Actin Antibody #4967).[11][15] β-actin is a ubiquitous protein whose expression is generally stable across different experimental conditions.[16][17]

-

Densitometry: Quantify the band intensities for ERα and the loading control using densitometry software.[3]

-

Normalization: Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.[3]

-

Calculate the percentage of ERα degradation relative to the vehicle-treated control.[3]

-

Materials and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) |

| Elacestrant | BenchChem | B1663853 |

| MCF-7 Cells | ATCC | HTB-22 |

| EMEM | Gibco | 11095080 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Human Recombinant Insulin | Sigma-Aldrich | I9278 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Mini-PROTEAN TGX Gels | Bio-Rad | 4561096 |

| PVDF Membranes | Millipore | IPVH00010 |

| Non-fat Dry Milk | Bio-Rad | 1706404 |

| Anti-Estrogen Receptor alpha antibody [E115] | Abcam | ab32063 |

| beta-Actin Antibody #4967 | Cell Signaling Technology | 4967 |

| Goat anti-Rabbit IgG (H+L)-HRP Conjugate | Bio-Rad | 1706515 |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak ERα Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |

| Inefficient protein transfer | Optimize transfer time and conditions. Check membrane type. | |

| Primary antibody concentration too low | Increase the concentration of the primary antibody. | |

| Inactive secondary antibody or substrate | Use fresh secondary antibody and ECL substrate. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Uneven Loading (based on β-actin) | Inaccurate protein quantification | Re-quantify protein samples carefully. |

| Pipetting errors | Ensure accurate and consistent loading of samples. |

Conclusion

This document provides a comprehensive guide for the Western blot analysis of ERα degradation induced by elacestrant. The detailed protocols and application notes will aid researchers in accurately assessing the efficacy of elacestrant and similar compounds in preclinical studies, contributing to the development of more effective therapies for ER-positive breast cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Elacestrant? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. trustedpharmaguide.com [trustedpharmaguide.com]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mcf7.com [mcf7.com]

- 10. elabscience.com [elabscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]

- 16. beta Actin Antibody | Proteintech Group [ptglab.com]

- 17. beta Actin Monoclonal Antibody (AC-15) (AM4302) [thermofisher.com]

Application Notes and Protocols for qRT-PCR Analysis of Elacestrant Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction